2-Tert-butyl-6-hydroxybenzonitrile

Description

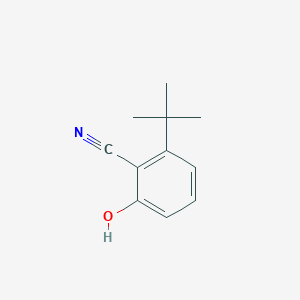

2-Tert-butyl-6-hydroxybenzonitrile is a benzonitrile derivative featuring a bulky tert-butyl group at the 2-position and a hydroxyl (-OH) group at the 6-position of the aromatic ring. The molecular formula is C₁₁H₁₃NO, with a molar mass of 175.23 g/mol. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific applications remain understudied in publicly available literature.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-tert-butyl-6-hydroxybenzonitrile |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-6-10(13)8(9)7-12/h4-6,13H,1-3H3 |

InChI Key |

RMPBOUJXNGPZIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-hydroxybenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-tert-butylphenol.

Nitration: The aromatic compound undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Diazotization and Cyanation: The amino group is diazotized and subsequently converted to a nitrile group through a Sandmeyer reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Tert-butyl-6-hydroxybenzonitrile can undergo oxidation reactions to form quinone derivatives.

Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed for reduction.

Substitution: Acid chlorides or alkyl halides can be used for substitution reactions involving the hydroxyl group.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Ester or ether derivatives.

Scientific Research Applications

Chemistry: 2-Tert-butyl-6-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The hydroxyl and nitrile groups provide sites for further functionalization, allowing for the design of molecules with desired biological activities.

Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-hydroxybenzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its hydroxyl and nitrile groups. These interactions may involve hydrogen bonding, coordination with metal ions, or covalent bonding with nucleophiles.

Molecular Targets and Pathways:

Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Nitrile Group: The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Electronic and Steric Effects

- Nitrile vs. Amine : The nitrile group in this compound withdraws electron density, stabilizing the aromatic ring through resonance. In contrast, 2-tert-butyl-6-methylaniline features an electron-donating -NH₂ group, increasing ring reactivity toward electrophilic substitution.

- Hydroxyl vs. Chloro/Methyl : The -OH group in the target compound enhances solubility in polar solvents compared to the hydrophobic -CH₃ (in 2-chloro-6-methylbenzonitrile ) or electron-withdrawing -Cl.

Steric Hindrance

For example, nucleophilic substitution at the 2-position in this compound would be less favorable than in 2-chloro-6-methylbenzonitrile , where the smaller -Cl group offers lower steric resistance.

Hydrogen Bonding and Reactivity

The hydroxyl group in this compound enables hydrogen bonding, a feature absent in 2-tert-butyl-6-methylaniline and 2-chloro-6-methylbenzonitrile . This property may influence its crystallization behavior or interactions in catalytic systems.

Research Findings and Limitations

Synthetic Utility : While 2-chloro-6-methylbenzonitrile is documented as a ligand precursor, the hydroxyl group in this compound could expand its utility in asymmetric catalysis or metal-organic frameworks (MOFs).

Data Gaps : Specific thermodynamic data (e.g., melting point, solubility) for this compound are unavailable in open literature. Properties are inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.